2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 421.0 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring and a sulfonyl group, making it significant in various chemical research applications. The compound is noted for its moderate complexity rating of 628, indicating a relatively intricate molecular architecture suitable for diverse synthetic pathways and biological studies.
The synthesis of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide can be approached through several methods involving piperidine derivatives. Although specific synthesis pathways for this exact compound are not extensively documented, related compounds indicate that the synthesis typically involves the following steps:
The molecular structure of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C21H25ClN2O3S/c1-15-6-7-16(2)20(13-15)23-21(25)14-18-5-3-4-12-24(18)28(26,27)19-10-8-17(22)9-11-19/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25)
NTNFQIBHHRVRDY-UHFFFAOYSA-N
CC1=CC(=C(C=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
These representations highlight the compound's functional groups and connectivity, which are crucial for understanding its reactivity and potential applications in medicinal chemistry.
The compound's reactivity can be explored through various chemical reactions typical for amides and sulfonamides. Key reactions may include:
The physical and chemical properties of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are typically employed to characterize these properties and confirm structural integrity .
This compound holds potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Possible uses include:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5